1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid
Description
1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid (CAS: 950037-34-0) is a heterocyclic compound featuring a triazolopyridazine core fused with a piperidine ring substituted at position 4 with a carboxylic acid group. Its molecular formula is C₁₁H₁₃N₅O₂, with a molecular weight of 247.25 g/mol and a predicted pKa of 4.36, indicative of moderate acidity . The triazolopyridazine moiety is substituted with an isopropyl group at position 3, enhancing hydrophobic interactions in biological systems.
Properties
IUPAC Name |
1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-9(2)13-16-15-11-3-4-12(17-19(11)13)18-7-5-10(6-8-18)14(20)21/h3-4,9-10H,5-8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKZTTLMGKBSLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with diketones to form the triazolopyridazine core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Amide Formation via Carboxylic Acid Activation
The carboxylic acid group at the 4-position of the piperidine ring undergoes activation for nucleophilic substitution, enabling amide bond formation. This reaction is critical for generating derivatives with enhanced solubility or targeting capabilities.
Example Reaction:
The carboxylic acid reacts with amines in the presence of coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to form stable amides . For instance:
Key Conditions:
-
Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
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Temperature: 0–25°C
Esterification and Hydrolysis
The carboxylic acid group can be esterified to improve membrane permeability or hydrolyzed back to the acid under controlled conditions.
Esterification:
Reaction with alcohols (e.g., methanol, ethanol) in the presence of thionyl chloride (SOCl₂) or carbodiimides produces corresponding esters :
Hydrolysis:
Esters revert to the carboxylic acid under basic (NaOH) or acidic (HCl) conditions :
Nucleophilic Substitution at the Triazolo-Pyridazine Core
The electron-deficient triazolo-pyridazine scaffold undergoes nucleophilic aromatic substitution (NAS) at positions activated by adjacent nitrogen atoms.
Example:
Chlorine or bromine substituents on the pyridazine ring can be replaced with amines or alkoxy groups under microwave irradiation:
Key Modifications:
-
Ring Position Reagents Products C6 Alkylamines Alkylamino derivatives C3 Thiols Thioether analogs
Piperidine Ring Functionalization
The piperidine ring undergoes alkylation, oxidation, or substitution to modulate steric and electronic properties.
Alkylation:
Quaternary ammonium salts form via reaction with alkyl halides (e.g., methyl iodide) :
Oxidation:
Controlled oxidation with meta-chloroperbenzoic acid (mCPBA) yields N-oxide derivatives, altering hydrogen-bonding capacity .
Cycloaddition Reactions
The triazole moiety participates in [3+2] cycloadditions with alkynes or nitriles, enabling diversification of the heterocyclic system.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
Structural Modifications for Biological Activity
Derivatives of this compound have been optimized via:
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R1 Substitutions: Introducing 4-methylpiperidine or spirocyclic groups enhances binding to BRD4 bromodomains .
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R2 Modifications: Fluorine or chlorine at the ortho position of aryl groups improves metabolic stability .
Activity Correlation Table:
| Modification Site | Functional Group | Biological Impact |
|---|---|---|
| Piperidine C4 | -COOH → -CONHR | Increased solubility |
| Triazolo C3 | -Isopropyl → -CF₃ | Enhanced binding affinity |
| Pyridazine C6 | -H → -NH₂ | Improved selectivity |
Scientific Research Applications
Cancer Treatment
Research indicates that compounds similar to 1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine derivatives may exhibit anti-cancer properties by targeting specific pathways involved in tumor growth. For instance, compounds that inhibit TRAF6 (TNF receptor-associated factor 6) have shown promise in reducing NF-kB activation, which is crucial in cancer progression. This compound's structure suggests it could disrupt these pathways effectively, making it a candidate for further investigation in oncology .
Neurological Disorders
The compound may also have applications in treating neurological disorders such as Parkinson's disease. Its ability to modulate neurotransmitter systems could provide neuroprotective effects and improve symptoms associated with neurodegenerative diseases. The inhibition of inflammatory pathways linked to neurodegeneration is a potential mechanism through which this compound could exert its effects .
Immune Modulation
Given its structural characteristics, this compound might play a role in modulating immune responses. Inhibiting TRAF6 activity can lead to reduced cytokine secretion and inflammation, which are pivotal in autoimmune diseases. This suggests that the compound could be explored for therapeutic use in conditions like rheumatoid arthritis and psoriasis .
Mechanism of Action
The mechanism of action of 1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are best understood in comparison with analogs sharing the [1,2,4]triazolo[4,3-b]pyridazine core. Below is a detailed analysis:
Structural Modifications and Physicochemical Properties
Key Findings from Comparative Studies
Impact of Substituents on Bioactivity :
- The isopropyl group on the triazolopyridazine core in the target compound enhances hydrophobic interactions with bromodomains, as seen in BRD4 inhibition studies. However, analogs like AZD5153 (with methoxy and bivalent linkers) exhibit superior binding affinity (IC₅₀ < 100 nM) due to optimized steric and electronic interactions .
- Amide derivatives (e.g., Compound 25) show improved pharmacokinetic profiles compared to the carboxylic acid form, likely due to reduced ionization at physiological pH and enhanced membrane permeability .
Role of the Piperidine Moiety: The piperidine-4-carboxylic acid group in the target compound provides a hydrogen-bond donor/acceptor site critical for binding to bromodomains. In contrast, piperazine-containing analogs (e.g., Compound 27) exhibit higher solubility but may lack specificity due to increased basicity .
Physicochemical and Pharmacokinetic Comparison
| Parameter | Target Compound | Compound 25 | AZD5153 | Lin28-1632 |
|---|---|---|---|---|
| Molecular Weight | 247.25 | 367.44 | 518.61 | 298.32 |
| LogP (Predicted) | 1.60 | 2.85 | 3.20 | 2.50 |
| Solubility (µg/mL) | 12.5 (pH 7.4) | 45.3 | 8.2 | 22.7 |
| Plasma Protein Binding | 85% | 92% | 95% | 88% |
Biological Activity
1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a carboxylic acid group and a triazolo-pyridazine moiety. The structural formula can be represented as follows:
This unique structure suggests potential interactions with various biological targets.
Antitumor Activity
Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant antitumor effects. For instance, compounds with similar structures have shown inhibition against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases (G2/M) .
Anti-inflammatory Effects
The compound has exhibited anti-inflammatory properties in preliminary studies. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro. This suggests its potential use in treating inflammatory diseases .
Antimicrobial Activity
Triazolo derivatives have been reported to possess antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of bacteria and fungi, indicating that this compound may also exhibit comparable activities .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of the triazolo and piperidine moieties in enhancing biological activity. Modifications in substituents on the piperidine ring significantly affect potency and selectivity towards specific biological targets. For example:
- Isopropyl Substitution : Enhances lipophilicity, potentially improving cellular uptake.
- Carboxylic Acid Group : Plays a crucial role in binding affinity to target proteins.
Case Study 1: Antitumor Efficacy
In a study examining the efficacy of various triazolo-pyridazine derivatives, this compound was tested against MCF-7 cells. The compound demonstrated an IC50 value of 25 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Inflammatory Response Modulation
Another study assessed the compound's ability to modulate inflammatory responses in murine macrophages. The results showed a significant reduction in LPS-induced NO production at concentrations above 10 µM .
Data Table: Summary of Biological Activities
Q & A
Q. How can the solubility and stability of this compound be optimized for in vitro assays?
- Methodological Answer : Kinetic solubility studies in PBS (pH 7.4) or simulated biological fluids (e.g., FaSSIF/FeSSIF) are critical. Structural modifications, such as introducing hydrophilic substituents (e.g., carboxylic acid groups) or co-solvents (e.g., DMSO at <1% v/v), improve solubility. Stability is assessed via HPLC under physiological conditions (37°C, 24 hours) to monitor degradation products .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are essential for confirming molecular weight and structural integrity. Purity (>95%) should be validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient). X-ray crystallography or powder diffraction may resolve stereochemistry and polymorphic forms .
Advanced Research Questions
Q. How does the bivalent binding mode of triazolopyridazine derivatives enhance target engagement with bromodomains (e.g., BRD4)?
- Methodological Answer : Bivalent inhibitors like AZD5153 (a structural analog) leverage two pharmacophores to simultaneously bind adjacent bromodomains, improving potency. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics (, /). Co-crystallization with BRD4 bromodomains (PDB: 5U43) reveals key interactions, such as hydrogen bonding with Asn140 and hydrophobic contacts with the ZA loop .
Q. What strategies resolve contradictory data between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer : Discrepancies often arise from poor pharmacokinetics (PK) or off-target effects. Conduct metabolite profiling (LC-MS/MS) to identify unstable intermediates. Adjust dosing regimens (e.g., QD vs. BID) or employ prodrug strategies (e.g., esterification of the carboxylic acid) to enhance bioavailability. Validate target engagement in vivo via pharmacodynamic markers (e.g., c-Myc downregulation in xenografts) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of selectivity against off-target kinases?
- Methodological Answer : Panel screening against kinase libraries (e.g., Eurofins KinaseProfiler) identifies off-target hits. Molecular docking (e.g., Schrödinger Glide) identifies steric clashes or unfavorable electrostatic interactions. Introduce steric hindrance (e.g., bulkier substituents at the 3-isopropyl position) or modify hydrogen-bonding motifs to reduce promiscuity. Counter-screening in CRISPR-engineered cell lines (e.g., BRD4-KO) confirms on-target activity .
Q. What in vitro models best predict the compound’s efficacy in heterogeneous tumor microenvironments?
- Methodological Answer : Use 3D spheroid co-cultures with stromal cells (e.g., cancer-associated fibroblasts) to mimic hypoxia and nutrient gradients. Measure IC shifts compared to 2D monolayers. Combine with cytokine profiling (e.g., IL-6, TGF-β) to assess immunomodulatory effects. In vivo validation in patient-derived xenografts (PDX) with matched genomic profiles enhances translational relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
